Piperidin-3-one
Overview
Description
Piperidin-3-one is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a ketone functional group at the third position of the piperidine ring. This compound is significant in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.
Mechanism of Action
Target of Action
Piperidin-3-one is a derivative of the piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This compound and its derivatives have been utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities They are known to interact with their targets, leading to changes that result in their therapeutic effects
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may have multiple molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-3-one can be synthesized through various methods. One common synthetic route involves the cyclization of 1,5-diaminopentane with a suitable oxidizing agent. Another method includes the hydrogenation of pyridine derivatives under specific conditions. The reaction conditions typically involve the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, this compound is often produced via the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. The reaction is carried out under high pressure and temperature to ensure complete conversion of pyridine to this compound.
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ketone group in this compound can be reduced to form piperidin-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitrogen atom is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: this compound N-oxide
Reduction: Piperidin-3-ol
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Piperidin-3-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Piperidin-3-one can be compared with other similar compounds such as:
Piperidine: Lacks the ketone functional group and has different chemical reactivity and biological activities.
Piperidin-4-one: Similar structure but with the ketone group at the fourth position, leading to different chemical and biological properties.
Piperidine N-oxide: An oxidized form of piperidine with distinct chemical reactivity.
This compound is unique due to the presence of the ketone group at the third position, which significantly influences its chemical behavior and biological activities.
Biological Activity
Piperidin-3-one, a cyclic amine with a ketone functional group, is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its six-membered ring structure containing nitrogen and a carbonyl group. This unique structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
Antimicrobial Activity
Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, novel piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated potent antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . These compounds were found to disrupt the plasma membrane of fungal cells, leading to apoptosis and cell cycle arrest.
Anticancer Properties
This compound derivatives have also shown promise in cancer therapy. Research indicates that certain piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects. For example, studies on pyridopyridazin-3(2H)-one derivatives derived from piperidine showed moderate activity against MCF-7 breast cancer cells . Additionally, a systematic study identified piperidine derivatives as farnesyltransferase inhibitors, suggesting their potential in targeting cancer pathways .
Central Nervous System Effects
The central nervous system (CNS) effects of this compound derivatives are noteworthy. Compounds designed as dual histamine H3 and sigma-1 receptor ligands have shown analgesic activity in models of nociceptive and neuropathic pain . The interaction of these compounds with sigma receptors is particularly interesting due to their role in modulating pain perception.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many piperidine derivatives inhibit key enzymes involved in various metabolic pathways, contributing to their anticancer and antimicrobial effects .
- Receptor Modulation : The ability to act on multiple receptors (e.g., sigma-1 and histamine receptors) enhances the therapeutic potential of these compounds in treating pain and CNS disorders .
- Membrane Interaction : Disruption of cellular membranes has been observed with certain derivatives, leading to cell death in microbial pathogens .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Activity | Compound/Derivative | Target/Mechanism | Effectiveness (MIC/MFC) |
---|---|---|---|
Antifungal | pta1, pta2, pta3 | Candida auris plasma membrane | 0.24 - 0.97 μg/mL |
Anticancer | Pyridopyridazin-3(2H)-one | MCF-7 cells | Moderate |
Pain Relief | Dual H3/sigma-1 ligands | Nociceptive and neuropathic pain | Significant analgesic effect |
Enzyme Inhibition | Farnesyltransferase inhibitors | Cancer pathways | High potency |
Case Studies
- Antifungal Efficacy : A study demonstrated that novel piperidine derivatives induced significant cell death in C. auris through apoptosis mechanisms, showcasing their potential as antifungal agents .
- Cancer Therapeutics : Research on pyridopyridazin derivatives indicated their ability to inhibit cancer cell growth effectively, supporting further exploration into their use as anticancer drugs .
Properties
IUPAC Name |
piperidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USISRUCGEISZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275059 | |
Record name | piperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50717-82-3 | |
Record name | piperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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